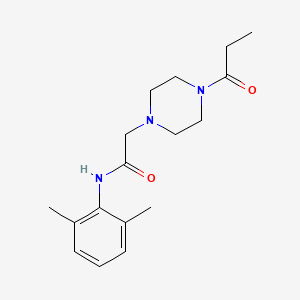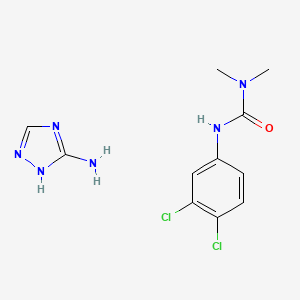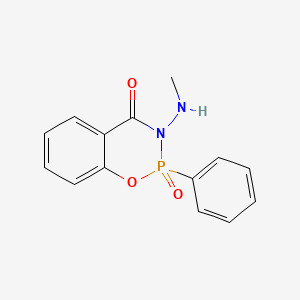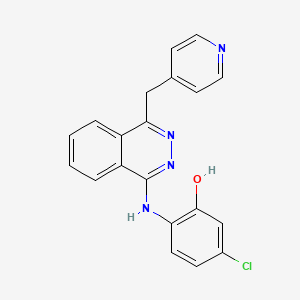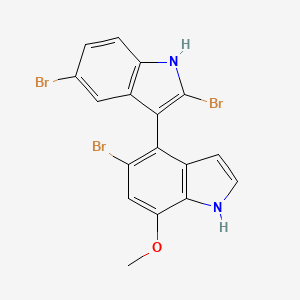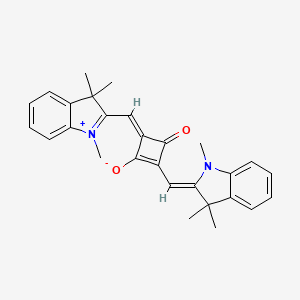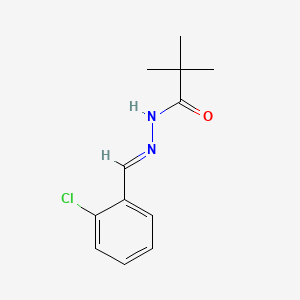
2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone typically involves multiple steps. One common method starts with the preparation of 2-quinolinecarboxaldehyde, which is then subjected to various chemical reactions to introduce the methylthio and hydrazone groups. The reaction conditions often involve the use of solvents like ethanol or acetone and catalysts such as palladium or selenium dioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation, recrystallization, and purification steps to isolate the desired product. Protecting the compound from light and air is crucial to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetone, chloroform
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid, while reduction may produce quinoline-2-methanol .
Scientific Research Applications
2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone has several scientific research applications:
Chemistry: Used in the synthesis of various quinoline derivatives and as a building block for complex organic molecules.
Medicine: Explored for its antioxidant properties and potential as a bioisosteric analogue of melatonin.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. The compound’s structure allows it to interact with reactive oxygen species, thereby preventing cellular damage .
Comparison with Similar Compounds
Similar Compounds
2-Quinolinecarboxaldehyde: A precursor in the synthesis of the compound.
Quinoline-2-carbaldehyde: Another quinoline derivative with similar properties.
2-Formylquinoline: Shares structural similarities and is used in similar applications
Uniqueness
2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a fluorescent sensor and its potential antioxidant activity make it a valuable compound in various research fields .
Properties
CAS No. |
84569-47-1 |
|---|---|
Molecular Formula |
C24H20N6S4 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(E)-1-methylsulfanyl-1-[[(E)-C-methylsulfanyl-N-[(E)-quinolin-2-ylmethylideneamino]carbonimidoyl]disulfanyl]-N-[(E)-quinolin-2-ylmethylideneamino]methanimine |
InChI |
InChI=1S/C24H20N6S4/c1-31-23(29-25-15-19-13-11-17-7-3-5-9-21(17)27-19)33-34-24(32-2)30-26-16-20-14-12-18-8-4-6-10-22(18)28-20/h3-16H,1-2H3/b25-15+,26-16+,29-23+,30-24+ |
InChI Key |
GRXWQBQCPXIESA-BZIUZYTDSA-N |
Isomeric SMILES |
CS/C(=N\N=C\C1=NC2=CC=CC=C2C=C1)/SS/C(=N/N=C/C3=NC4=CC=CC=C4C=C3)/SC |
Canonical SMILES |
CSC(=NN=CC1=NC2=CC=CC=C2C=C1)SSC(=NN=CC3=NC4=CC=CC=C4C=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



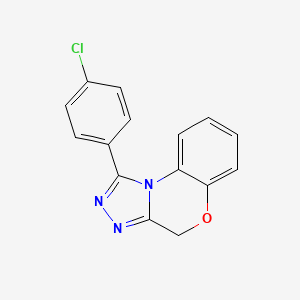
![(2E,4E)-N,N'-bis[4-amino-6-[(3-amino-3-iminopropyl)amino]-2-hydroxy-6-oxohexyl]hexa-2,4-dienediamide;sulfuric acid](/img/structure/B15186438.png)
